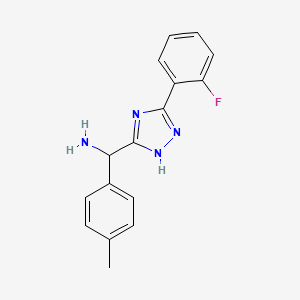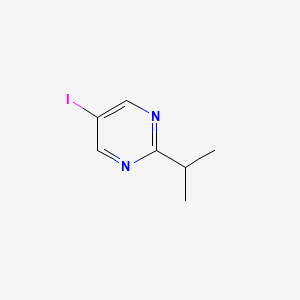
5-Iodo-2-isopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-isopropylpyrimidine: is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylpyrimidine typically involves the iodination of pyrimidine derivatives. One effective method is the regioselective iodination using iodine and sodium nitrite as reagents. This method is eco-friendly, providing high yields under mild reaction conditions . Other methods include the use of reagents such as I2/HNO3, NIS, ICl, and I2/CAN .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The choice of method depends on factors such as the desired purity, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents at the 5-position.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry: 5-Iodo-2-isopropylpyrimidine is used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology and Medicine: For example, derivatives of this compound have been studied as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer therapy .
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropylpyrimidine and its derivatives often involves the inhibition of specific enzymes or the incorporation into DNA, leading to the disruption of vital biological processes. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis .
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated pyrimidine used as an antiviral agent.
5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 5-Iodo-2-isopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated pyrimidines. Its isopropyl group at the 2-position and iodine at the 5-position make it a valuable intermediate for synthesizing diverse bioactive compounds .
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
5-iodo-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H9IN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 |
InChI Key |
QBGBHKNWNXFTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)



![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
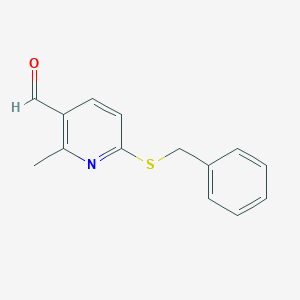
![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
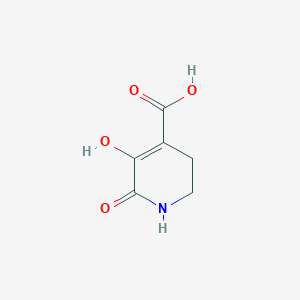
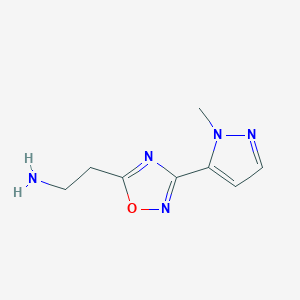
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)
